molecular formula C6H8F3NO4S B2810341 1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1341150-04-6

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid

Cat. No. B2810341
CAS RN: 1341150-04-6
M. Wt: 247.19
InChI Key: NCGZEMOXONKDIA-UHFFFAOYSA-N
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Description

“1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Catalysis and Organic Synthesis

Trifluoromethanesulfonic (triflic) acid is known for its role in catalyzing cyclization reactions. Studies have shown its effectiveness in inducing cyclisation of homoallylic sulfonamides to yield pyrrolidines, highlighting its potential in the synthesis of complex polycyclic systems. This property underlines its utility in organic synthesis, particularly in forming pyrrolidines or homopiperidines preferentially over piperidines, which can be pivotal in the development of new chemical entities (Haskins & Knight, 2002). Further, the ability to trap carbenium ions using sulfonamides in an acid-catalyzed synthesis process, leading to smooth cyclizations and high yields of pyrrolidines, emphasizes its versatility in organic transformations (Griffiths-Jones & Knight, 2010).

Environmental Remediation

The role of perfluoroalkyl acids, including derivatives related to 1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid, in environmental science has been extensively studied. Their persistence and potential toxicity have raised concerns, leading to research on their behavior and remediation strategies. Studies on heat-activated persulfate oxidation for the remediation of groundwater contaminated with perfluoroalkyl substances highlight the application of trifluoromethylsulfonyl compounds in environmental cleanup efforts (Park et al., 2016).

Novel Synthetic Pathways

Research on the synthesis of alpha-cyclopropyl-beta-homoprolines showcases the application of trifluoromethylsulfonyl compounds in generating new cyclic beta-amino acids, which are valuable in peptide chemistry. The process involves 1,3-dipolar cycloadditions followed by rearrangements, indicating the compound's role in facilitating novel synthetic routes (Cordero et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, the structural motifs derived from trifluoromethylsulfonyl pyrrolidine are explored for their potential biological activities. The design and synthesis of inhibitors targeting specific enzymes, like influenza neuraminidase, illustrate the compound's significance in drug discovery and development. Such research underscores the strategic importance of trifluoromethylsulfonyl derivatives in creating potent inhibitors with potential therapeutic applications (Wang et al., 2001).

properties

IUPAC Name

1-(trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO4S/c7-6(8,9)15(13,14)10-2-1-4(3-10)5(11)12/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGZEMOXONKDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid

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